Methyl 2,6-dibromo-3,4-difluorophenylacetate
Overview
Description
Methyl 2,6-dibromo-3,4-difluorophenylacetate: is an organic compound with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol . This compound is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,4-difluorophenylacetate typically involves the esterification of 2,6-dibromo-3,4-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dibromo-3,4-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Products include 2,6-diamino-3,4-difluorophenylacetate or 2,6-dithiocyanato-3,4-difluorophenylacetate.
Reduction: The major product is 2,6-dibromo-3,4-difluorophenylethanol.
Oxidation: The major product is 2,6-dibromo-3,4-difluorophenylacetic acid.
Scientific Research Applications
Methyl 2,6-dibromo-3,4-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-3,4-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
- Methyl 2,6-dibromo-4-fluorophenylacetate
- Methyl 2,6-dibromo-3-fluorophenylacetate
- Methyl 2,6-dichloro-3,4-difluorophenylacetate
Comparison: Methyl 2,6-dibromo-3,4-difluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(2,6-dibromo-3,4-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(12)9(13)8(4)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYPIGHQBOSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C(=C1Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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